![molecular formula C17H16O4 B12848992 Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals that are widely used in organic synthesis, particularly as protecting groups for aldehydes and ketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate typically involves the acetalization of aldehydes or ketones with ethylene glycol. One common method is the reaction of benzoic acid derivatives with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as heteropoly acids or metal catalysts may be employed to improve the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions of sensitive functional groups during chemical transformations. Additionally, the biphenyl moiety may interact with biological receptors or enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Similar structure with a hydroxymethyl group instead of a biphenyl group.
®-2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a dimethyl group and a methanol moiety.
1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one: Features a pentanone group attached to the dioxolane ring.
Uniqueness
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the biphenyl group, which imparts distinct chemical properties and potential applications. The combination of the dioxolane ring and biphenyl moiety makes it a versatile compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C17H16O4 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
methyl 3-[4-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)15-4-2-3-14(11-15)12-5-7-13(8-6-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 |
InChI-Schlüssel |
VQGMLVJAJZVBAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C3OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


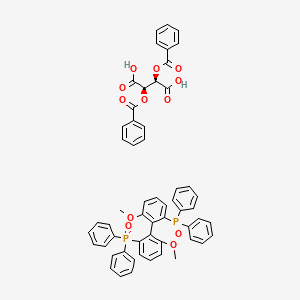
![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/structure/B12848933.png)
![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
![2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12848939.png)
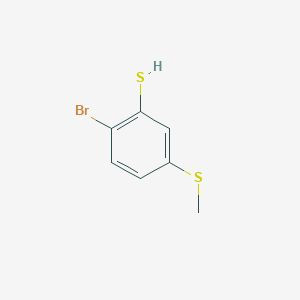
![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
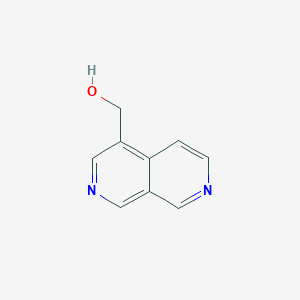
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
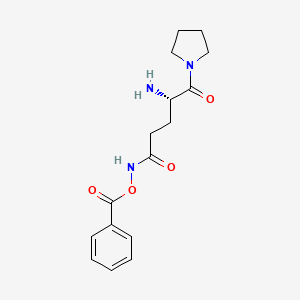
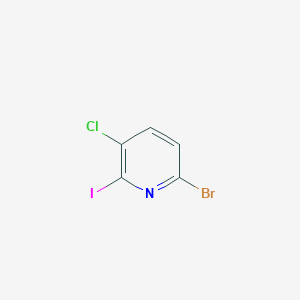
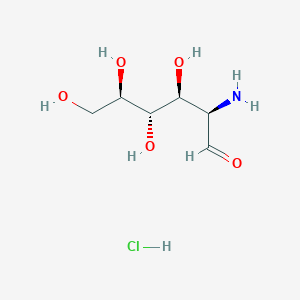
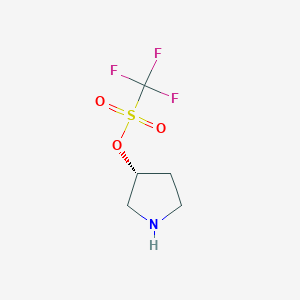
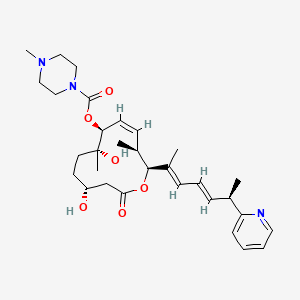
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
